N-(2-methoxyphenyl)nicotinamide
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Overview
Description
N-(2-methoxyphenyl)nicotinamide is a chemical compound with the molecular formula C13H12N2O2. It is a derivative of nicotinamide, which is an amide form of nicotinic acid (vitamin B3).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)nicotinamide typically involves the condensation of nicotinic acid or its derivatives with 2-methoxyaniline. One common method includes the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar coupling reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism by which N-(2-methoxyphenyl)nicotinamide exerts its effects is related to its interaction with biological molecules. It is known to influence the activity of enzymes involved in redox reactions, such as nicotinamide adenine dinucleotide (NAD+)-dependent enzymes. These interactions can affect cellular processes like DNA repair, oxidative stress response, and energy metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- 2-chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness
N-(2-methoxyphenyl)nicotinamide stands out due to its specific methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable candidate for further research and development .
Biological Activity
N-(2-methoxyphenyl)nicotinamide is a compound that has garnered attention in pharmacological research due to its structural similarities to nicotinamide, which plays crucial roles in various biological processes. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₃H₁₂N₂O₂. Its structure consists of a nicotinamide moiety linked to a 2-methoxyphenyl group, which is pivotal for its biological activity. The compound's unique features allow it to interact with various biological targets, influencing several pathways related to health and disease.
The biological activity of this compound can be attributed to its ability to modulate specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit nicotinamide N-methyltransferase (NNMT), an enzyme involved in the metabolism of nicotinamide. This inhibition can lead to increased levels of nicotinamide, which is beneficial in conditions such as cancer and metabolic disorders .
- Anti-inflammatory Effects : Research indicates that this compound may exert anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. This property is particularly relevant in treating allergic and respiratory conditions .
- Antimicrobial Activity : Preliminary studies have demonstrated that derivatives of nicotinamide exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa . this compound's structural characteristics suggest potential efficacy in this area as well.
Case Studies and Experimental Data
- Anticancer Activity : A study investigating the growth inhibition of cancer cells reported that this compound induced apoptosis in T47D breast cancer cells with a GI(50) value of 0.21 µM, demonstrating significant anticancer potential .
- Anti-inflammatory Studies : In vitro experiments showed that treatment with this compound reduced levels of inflammatory markers in human cell lines, suggesting its role as a therapeutic agent in inflammatory diseases .
- Antimicrobial Testing : The compound was tested against several bacterial strains using the broth microdilution method. Results indicated that it exhibited notable antimicrobial activity, particularly against gram-positive bacteria at lower concentrations .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-(2-methoxyphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-7-3-2-6-11(12)15-13(16)10-5-4-8-14-9-10/h2-9H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYKITZXNYVOSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354931 |
Source
|
Record name | N-(2-methoxyphenyl)nicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70301-27-8 |
Source
|
Record name | N-(2-methoxyphenyl)nicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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